N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core linked to a 3-methoxy-substituted benzenesulfonamide group. These compounds are synthesized via reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and substituted sulfonyl chlorides under alkaline conditions, followed by purification and characterization using IR, ¹H-NMR, and mass spectrometry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHCKCKBORGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide typically involves the following steps:
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Formation of the Benzodioxin Ring: : The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
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Sulfonamide Formation: : The benzodioxin derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate (Na2CO3) to form the sulfonamide linkage. The reaction is typically carried out in an aqueous medium with controlled pH to ensure the formation of the desired product .
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Methoxylation: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
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Substitution Reactions: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with different alkyl or aryl groups .
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Oxidation and Reduction: : The benzodioxin ring can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydro derivatives .
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Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like sodium hydride (NaH) or lithium hydride (LiH).
Major Products
Substituted Sulfonamides: Various N-alkyl or N-aryl derivatives.
Oxidized Products: Quinone derivatives.
Hydrolysis Products: Amines and sulfonic acids.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is its role as an enzyme inhibitor. Research has demonstrated its effectiveness against:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors like this compound can be beneficial in managing Type 2 diabetes mellitus by slowing down glucose absorption from the intestine .
- Acetylcholinesterase : This enzyme is involved in neurotransmission. Inhibition can have implications for treating Alzheimer’s disease by enhancing cholinergic signaling .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound through its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds that inhibit CA IX can induce apoptosis in cancer cells and may serve as promising candidates for cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group interacts with the active site of enzymes, often coordinating with metal ions like zinc in the case of carbonic anhydrase. This interaction disrupts the enzyme’s normal function, leading to inhibition of its activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Variations:
- Parent Compound (3): N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (C₁₅H₁₅NO₄S, m.p. 150°C, yield 82%) .
- Derivatives (5a-e) : Alkyl/aralkyl-substituted analogues (e.g., 5c: N-(3-phenylpropyl)-4-methylbenzenesulfonamide; 5e: N-(4-chlorobenzyl)-4-methylbenzenesulfonamide) synthesized via alkylation in DMF with LiH as a base .
- Fluoro-Substituted Analogue : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide, which forms C(4) hydrogen-bonded chains in its crystal structure .
Antibacterial Activity
- Compound 3: Inactive against Staphylococcus aureus and Pseudomonas aeruginosa but showed moderate activity against Escherichia coli (MIC ~9.22 µg/mL vs. ciprofloxacin’s 8.01 µg/mL) .
- Derivatives 5a-b : Active against E. coli (IC₅₀: 9.22–9.66 µg/mL) but inactive against Salmonella typhi and S. aureus .
- 5c and 5e: No antibacterial activity, highlighting that bulky substituents (e.g., 3-phenylpropyl) may hinder bacterial target interactions .
Enzyme Inhibition
- Lipoxygenase Inhibition: 5c and 5e: Moderate inhibitors (IC₅₀: 85.79 ± 0.48 mM and 89.32 ± 0.34 mM) compared to Baicalein (22.41 ± 1.3 mM) .
- α-Glucosidase Inhibition (Anti-Diabetic Activity): Acetamide Derivatives (7a-l): Weak to moderate activity (e.g., 7i and 7k: IC₅₀ 86.31 ± 0.11 µM and 81.12 ± 0.13 µM vs. acarbose’s 37.38 ± 0.12 µM).
Structure-Activity Relationship (SAR) Insights
Substituent Position :
- Para-substituted benzenesulfonamides (e.g., 4-methyl or 4-fluoro) exhibit better crystallinity and enzyme inhibition than meta-substituted analogues .
- Methoxy groups (as in the target compound) may alter electronic properties and steric effects compared to methyl or halogen groups.
Alkyl/Aralkyl Chains :
- Shorter chains (e.g., ethyl) improve antibacterial activity, while longer/bulkier chains (e.g., 3-phenylpropyl) favor lipoxygenase inhibition .
1,4-Benzodioxin Core: Enhances metabolic stability and binding to inflammatory targets, as seen in flavonoid-derived antihepatotoxic agents .
Data Tables
Table 1: Antibacterial and Enzyme Inhibition Profiles
| Compound | Antibacterial Activity (MIC/IC₅₀, µg/mL or mM) | Lipoxygenase IC₅₀ (mM) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|---|
| Compound 3 | 9.22 ± 0.70 (E. coli) | Inactive | – |
| 5c | Inactive | 85.79 ± 0.48 | – |
| 7i (Acetamide derivative) | – | – | 86.31 ± 0.11 |
| Baicalein (Standard) | – | 22.41 ± 1.3 | – |
| Acarbose (Standard) | – | – | 37.38 ± 0.12 |
Table 2: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Compound 3 | C₁₅H₁₅NO₄S | 305.35 | 150 |
| 5c | C₂₃H₂₃NO₄S | 409.49 | – |
| 7a (Acetamide derivative) | C₂₂H₂₀N₂O₅S | 424.47 | 107–108 |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 303.34 g/mol
The compound features a benzodioxin moiety linked to a methoxybenzenesulfonamide group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity: Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. Studies have shown that modifications in the sulfonamide structure can enhance selectivity towards specific CA isoforms, particularly in cancer therapy .
- Antimicrobial Properties: The benzodioxin structure is known to contribute to antimicrobial activity. Compounds with this motif have been reported to exhibit significant antibacterial effects against various pathogens .
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. Researchers found that modifications to the benzodioxin structure could enhance the potency against cancer cell lines by altering the binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of sulfonamides containing benzodioxin derivatives. The results indicated that these compounds displayed potent activity against resistant bacterial strains, suggesting their potential use as novel antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
